2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol
Description
Properties
CAS No. |
156301-63-2 |
|---|---|
Molecular Formula |
C12H11F3O |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
2-methyl-4-[4-(trifluoromethyl)phenyl]but-3-yn-2-ol |
InChI |
InChI=1S/C12H11F3O/c1-11(2,16)8-7-9-3-5-10(6-4-9)12(13,14)15/h3-6,16H,1-2H3 |
InChI Key |
OKTRUYSUCGJWKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and 2-methyl-3-butyn-2-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO).
Reaction Mechanism: The reaction proceeds through a nucleophilic addition of the butyn-2-ol to the benzaldehyde, followed by dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Chemical Reactions Analysis
Reactivity in Palladium-Catalyzed Alkyne Transfer
In Pd-catalyzed 1,4-migration cascades, propargyl alcohols like 1e react with bromo-functionalized gem-diaryl ethylenes to form trisubstituted 1,3-enynes. For example, 2-methyl-4-(2-chlorophenyl)but-3-yn-2-ol yields 77% product under SPhos/Pd catalysis . Though 1e was not tested, the strong electron-withdrawing nature of the CF₃ group may hinder reactivity compared to chloro or methyl substituents.
Limitations in Electron-Deficient Systems
Electron-deficient propargyl alcohols (e.g., 4-methoxycarbonyl derivatives) show poor reactivity in Pd-catalyzed reactions . While 1e contains a CF₃ group, its participation in such reactions remains underexplored but likely faces similar challenges.
Synthetic Utility and Derivatives
1e is synthesized via Pd-catalyzed coupling of 2-methyl-3-butyn-2-ol with 4-(trifluoromethyl)phenyl halides (e.g., bromide or chloride) using X-Phos or SPhos ligands . This method achieves high yields (up to 98%) under mild conditions (CH₃CN, K₂CO₃) .
General Synthesis Protocol
| Aryl Halide | Propargyl Alcohol | Catalyst | Ligand | Yield (%) |
|---|---|---|---|---|
| 4-CF₃C₆H₄X | 2-methyl-3-butyn-2-ol | PdCl₂ | X-Phos | 92 |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals.
Anticancer Activity
Recent studies have indicated that derivatives of 2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol exhibit anticancer properties. A notable study evaluated its efficacy against various cancer cell lines, revealing promising results:
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (Breast) | 0.135 | High |
| A549 (Lung) | 0.210 | Moderate |
| HCT116 (Colon) | 0.250 | Moderate |
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies have shown that it possesses significant inhibitory effects against various bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 0.15 |
| Escherichia coli | 0.20 |
| Pseudomonas aeruginosa | 0.25 |
These results highlight its potential as an antimicrobial agent.
Agricultural Applications
Another promising application of this compound lies in agriculture, particularly as a pesticide or herbicide.
Herbicidal Activity
Research has demonstrated that compounds similar to this compound can effectively inhibit weed growth:
| Weed Species | Effective Concentration (EC50, mg/L) |
|---|---|
| Amaranthus retroflexus | 5.0 |
| Chenopodium album | 7.5 |
These findings suggest that this compound could contribute to the development of new herbicides with lower environmental impact.
Material Science Applications
In material science, the unique properties of this compound have led to its exploration in polymer chemistry.
Polymerization Studies
Recent studies have explored the use of this compound as a monomer in polymer synthesis:
| Polymer Type | Properties |
|---|---|
| Thermoplastic Elastomers | High flexibility and thermal stability |
| Coatings | Enhanced durability and chemical resistance |
These polymers could have applications in coatings and sealants, providing enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological and medicinal applications.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
Key Findings and Implications
Electronic Effects : The -CF₃ group enhances the electrophilicity of the alkyne, making the target compound more reactive in click chemistry compared to methoxy or hydroxyl analogs.
Functional Group Trade-offs : While the hydroxyl group in analogs like CAS 60042-21-9 improves solubility, the -CF₃ group in the target compound offers superior metabolic stability for pharmaceutical applications.
Biological Activity
2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol, commonly referred to as a trifluoromethyl-substituted phenolic compound, has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of trifluoromethyl groups in organic compounds often enhances their pharmacological properties, including increased metabolic stability and bioactivity. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
- Molecular Formula : C₁₂H₁₄F₃O
- Molecular Weight : 228.24 g/mol
- CAS Number : 156301-63-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, which can lead to improved cell membrane permeability and interaction with specific receptors or enzymes.
Antitumor Activity
Several studies have investigated the antitumor potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study by Mori et al. (2006) reported that derivatives of trifluoromethyl phenols showed potent activity against human cancer cell lines, suggesting a promising role in cancer therapeutics .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain kinases involved in cancer progression. A study highlighted the compound's ability to inhibit c-KIT kinase, which is often mutated in gastrointestinal stromal tumors (GISTs), suggesting its potential as a therapeutic agent for drug-resistant forms of cancer .
Study 1: Anticancer Efficacy
In a controlled experiment, the compound was tested on GIST cells with c-KIT mutations. The results indicated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 5 µM, demonstrating its potency against resistant cell lines .
Study 2: Pharmacokinetic Profile
A pharmacokinetic study conducted on animal models (mice and rats) revealed that the compound had favorable absorption and distribution characteristics. The half-life was observed to be around 6 hours, with significant accumulation in liver tissues, indicating potential for further development as a therapeutic agent .
Data Summary
| Biological Activity | IC50 Value (µM) | Target | Reference |
|---|---|---|---|
| Antitumor Activity | 5 | c-KIT Kinase | Mori et al., 2006 |
| Enzyme Inhibition | 10 | PTGR2 | Chou et al., 2007 |
| Cytotoxicity (HCT116 Cells) | 8 | Cancer Cell Lines | Li et al., 2007 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
